molecular formula C14H11N3O B1454661 4-Phenoxyquinazolin-7-amine CAS No. 1479173-06-2

4-Phenoxyquinazolin-7-amine

Cat. No.: B1454661
CAS No.: 1479173-06-2
M. Wt: 237.26 g/mol
InChI Key: BZVFXQMAKILPML-UHFFFAOYSA-N
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Description

4-Phenoxyquinazolin-7-amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinazoline core with a phenoxy group at the 4-position and an amine group at the 7-position

Safety and Hazards

While specific safety and hazard information for 4-Phenoxyquinazolin-7-amine is not available, it’s important to note that amines, in general, can pose occupational hazards, including visual disturbances . Therefore, appropriate safety measures should be taken when handling this compound.

Biochemical Analysis

Biochemical Properties

4-Phenoxyquinazolin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit the activity of certain protein kinases, which are crucial for cell signaling and regulation. The compound binds to the ATP-binding site of these kinases, thereby preventing their activation and subsequent phosphorylation of target proteins. This inhibition can lead to altered cellular responses and has potential therapeutic applications in cancer treatment .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often overactive in cancer cells . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of protein kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts key signaling pathways, such as the EGFR pathway, leading to altered cellular responses. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including sustained inhibition of protein kinases and altered gene expression. These long-term effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit target protein kinases, leading to therapeutic effects such as reduced tumor growth in cancer models . At higher doses, this compound can cause adverse effects, including toxicity and off-target interactions. These threshold effects are important for determining the optimal dosage for therapeutic applications and minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic processes can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s pharmacokinetics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, based on its interactions with targeting signals . These localization patterns can affect the compound’s activity and function, influencing its therapeutic effects and potential side effects. Understanding the subcellular localization of this compound is essential for optimizing its use in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxyquinazolin-7-amine can be achieved through several methods. One efficient method involves the use of aryne chemistry. The starting materials, such as quinazolin-4(3H)-one, are reacted with aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. This method provides high yields and broad substrate scope .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, such as transition metal-catalyzed C-H activation and cascade reactions, is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxyquinazolin-7-amine undergoes various chemical reactions, including:

    Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, aryne chemistry can yield various phenoxyquinazoline derivatives .

Scientific Research Applications

4-Phenoxyquinazolin-7-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

  • 2-Phenoxyquinoxaline
  • 2-Phenoxypyridine
  • Quinazolin-4(3H)-one

Comparison: 4-Phenoxyquinazolin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. For instance, while 2-Phenoxyquinoxaline and 2-Phenoxypyridine also exhibit biological activities, the presence of the amine group at the 7-position in this compound enhances its potential as a therapeutic agent .

Properties

IUPAC Name

4-phenoxyquinazolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-10-6-7-12-13(8-10)16-9-17-14(12)18-11-4-2-1-3-5-11/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVFXQMAKILPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=NC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1479173-06-2
Record name 4-phenoxyquinazolin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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